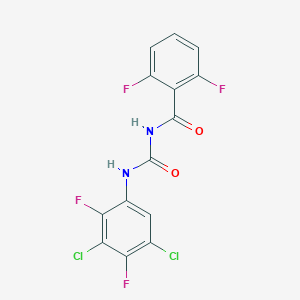

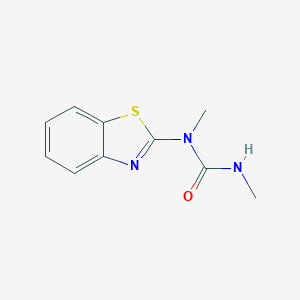

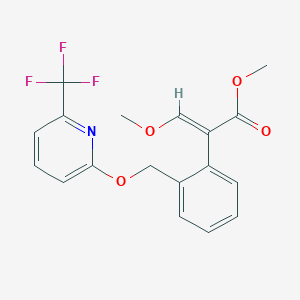

1-环丙基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯

概述

描述

Synthesis Analysis

The synthesis of this compound typically involves multiple steps including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One method reported involves the synthesis from 3-methoxyl-2,4,5-trifluorobenzoic acid, achieving an overall yield of 48% (Liu Zhe, 2001).

Molecular Structure Analysis

The molecular structure of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been characterized through spectroscopic means, including X-ray measurements. These analyses confirm the presence of the cyclopropyl group and the difluoro-quinolone core essential for its chemical reactivity and application in further synthetic steps (M. El-Abadelah et al., 2006).

Chemical Reactions and Properties

This compound undergoes regioselective displacement reactions with amine nucleophiles. Depending on the substrate and solvent selected, nucleophilic displacement can occur regioselectively at the C-5 or C-7 position. This regioselectivity is advantageous for introducing nucleophiles preferentially into specific positions, enabling the synthesis of various substituted quinolones (K. Shibamori et al., 1990).

Physical Properties Analysis

The physical properties of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, such as solubility, melting point, and stability, are critical for its handling and application in synthetic chemistry. Specific data on these properties can be determined through experimental analysis, such as RP-HPLC, to ensure the compound's purity and concentration in preparations (Fu Yan-wen, 2008).

Chemical Properties Analysis

The chemical properties of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, such as reactivity with nucleophiles, stability under various conditions, and potential for further functionalization, are foundational for its utility in organic synthesis. The compound's ability to undergo cyclocondensation reactions and its reactivity with different reagents open avenues for the synthesis of diverse heterocyclic compounds with potential biological activity (Esra’a S. Abu-Sheaib et al., 2008).

科学研究应用

合成和化学性质

1-环丙基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯参与各种合成途径,突出了其在化学研究中的重要性。该化合物已通过涉及酰氯化、缩合、脱羧、酯化、环丙胺替代和环化的过程合成,从 3-甲氧基-2,4,5-三氟苯甲酸开始,总产率为 48% (刘哲, 2001)。该合成路线展示了该化合物在有机合成中的多功能性和适应性。

抗菌活性和分子结构

1-环丙基-6,7-二氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯因其在开发广谱抗菌剂中的潜力而受到探索。值得注意的是,它是合成针对耐甲氧西林金黄色葡萄球菌 (MRSA) 等耐药菌的有效抗菌化合物的关键中间体。合成方法值得注意的是,它避免了色谱纯化,促进了大规模合成。该化合物及其衍生物的分子结构通过多核 NMR 光谱和 X 射线晶体学得到证实,突出了该化合物在药物化学中的潜力 (A. Hashimoto 等,2007)。

晶体结构中的卤素键合

该化合物的衍生物,特别是那些具有碘取代的衍生物,表现出有趣的卤素键合相互作用。这些相互作用将分子连接成其晶体结构内的无限链,证明了该化合物在研究超分子结构和卤素键合现象中的效用。同构结构中喹诺酮部分的平面性差异提供了对分子相互作用和晶体工程细微差别的见解 (Jurica Bauer 等,2009)。

呋喃环形成

该化合物的反应性已被用于一步呋喃环形成,产生具有潜在抗菌特性的衍生物。这种区域选择性环化,由硬软酸碱原理解释,突出了该化合物的反应性以及产生具有生物学意义的新型杂环结构的可能性 (M. Fujita 等,1997)。

分析方法开发

已开发出分析方法来定量测定药物制剂中的该化合物,采用反相高效液相色谱 (RP-HPLC)。该方法的简单性、速度和准确性对于质量控制和药物分析至关重要,展示了该化合物在分析化学中的相关性 (傅艳文,2008)。

安全和危害

The compound should be stored at a temperature below 0°C . It is heat sensitive . Dust formation should be avoided and contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .

作用机制

Target of Action

It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

While the specific interaction of this compound with its targets is not directly stated, we can infer from its structural similarity to fluoroquinolones. Fluoroquinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which interferes with the breakage-reunion reaction of these enzymes. This action prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .

Biochemical Pathways

By analogy with fluoroquinolones, it likely affects the dna replication and transcription pathways in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition can lead to the cessation of DNA synthesis and ultimately bacterial death .

Result of Action

Based on its structural similarity to fluoroquinolones, it is likely to cause the cessation of dna synthesis in bacteria, leading to bacterial death .

属性

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-12(17)11(16)5-9(13)14(10)19/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGNYHKBMNUIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431269 | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

CAS RN |

98349-25-8 | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098349258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)